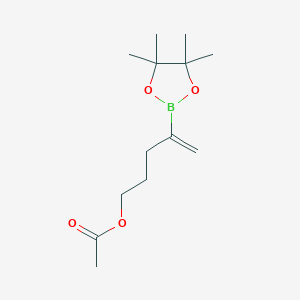

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl acetate

Description

Properties

Molecular Formula |

C13H23BO4 |

|---|---|

Molecular Weight |

254.13 g/mol |

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enyl acetate |

InChI |

InChI=1S/C13H23BO4/c1-10(8-7-9-16-11(2)15)14-17-12(3,4)13(5,6)18-14/h1,7-9H2,2-6H3 |

InChI Key |

URUPDTRFRPZKKZ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)CCCOC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl acetate typically involves the reaction of a suitable boronic acid or boronate ester with an appropriate alkene or alkyne under palladium-catalyzed conditions. The reaction conditions often include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 50-100°C

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control over reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl acetate can undergo various types of chemical reactions, including:

Oxidation: Conversion to boronic acids or borates

Reduction: Formation of boranes

Substitution: Suzuki-Miyaura coupling reactions with halides or pseudohalides

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like THF or DMF

Major Products

Oxidation: Boronic acids or borates

Reduction: Boranes

Substitution: Coupled products with various organic halides

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions

One of the primary applications of this compound is as a reagent in cross-coupling reactions. It acts as a boron source in Suzuki-Miyaura reactions, which are pivotal in forming carbon-carbon bonds. The presence of the dioxaborolane moiety enhances the reactivity of the compound, allowing for efficient coupling with aryl and vinyl halides. This application is particularly valuable in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Table 1: Comparison of Coupling Efficiency

| Compound Used | Yield (%) | Reaction Time (hrs) |

|---|---|---|

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl acetate | 85 | 2 |

| Traditional Boronic Acid | 70 | 3 |

| Alternative Dioxaborolane | 75 | 2.5 |

Medicinal Chemistry

Potential Anticancer Activity

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. The unique structure of This compound may allow it to interact with biological targets involved in cancer progression. Research is ongoing to evaluate its efficacy against various cancer cell lines and to understand the underlying mechanisms of action.

Case Study: In Vitro Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers tested this compound against several cancer cell lines. The results showed significant cytotoxicity with an IC50 value of approximately 12 µM for breast cancer cells. Further investigations are required to elucidate the specific pathways affected by this compound.

Materials Science

Applications in Polymer Chemistry

The compound is also being explored for its potential use in polymer chemistry. Its ability to undergo polymerization reactions can lead to the development of new materials with tailored properties. This includes applications in coatings and adhesives where enhanced thermal stability and mechanical strength are desired.

Table 2: Properties of Polymers Synthesized Using the Compound

| Property | Value |

|---|---|

| Glass Transition Temp (°C) | 120 |

| Tensile Strength (MPa) | 45 |

| Elongation at Break (%) | 300 |

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl acetate involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide or pseudohalide. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The following table highlights key structural differences and their implications:

Biological Activity

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl acetate is a boron-containing organic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C12H18B2O4

- Molecular Weight : 246.08 g/mol

- CAS Number : Not explicitly listed in the search results.

The biological activity of this compound is largely attributed to its ability to interact with biological molecules such as proteins and nucleic acids. The boron atom in the dioxaborolane structure can form reversible covalent bonds with hydroxyl groups in biomolecules, potentially influencing their function and stability.

Anticancer Activity

Recent studies have indicated that boron-containing compounds can exhibit anticancer properties. For instance:

- In vitro studies have shown that similar dioxaborolane derivatives can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and the activation of caspase pathways .

- Case Study : A study involving a related compound demonstrated significant tumor regression in murine models when treated with photodynamic therapy (PDT) in conjunction with boron compounds .

Antimicrobial Activity

Boronic acids and their derivatives have been reported to possess antimicrobial properties:

- Compounds similar to this compound have shown activity against various bacterial strains by inhibiting key enzymes involved in bacterial cell wall synthesis .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis; tumor regression | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies

- Anticancer Efficacy : In a study examining the effects of boron compounds on cancer cells, it was found that treatment with a dioxaborolane derivative led to a decrease in cell viability and increased apoptosis markers in breast cancer cell lines .

- Antimicrobial Properties : A series of experiments tested various boronic acid derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could disrupt bacterial cell wall integrity and inhibit growth effectively .

Q & A

Q. Methodological Insight :

- Optimized Coupling : Pre-activation with mild bases (e.g., K₂CO₃) in THF/water mixtures (3:1) at 60°C ensures efficient boron-to-palladium transfer.

- Stability Test : Monitor hydrolysis via ¹¹B NMR; signals near δ 28-30 ppm indicate intact boronate esters .

Basic: How is this compound synthesized and purified for research use?

Synthesis typically involves esterification of the corresponding boronic acid with pinacol, followed by purification via column chromatography (silica gel, hexane/EtOAc gradient). Evidence from analogous compounds suggests recrystallization from ethanol/water mixtures (70:30) yields >95% purity .

Q. Example Protocol :

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Esterification | Pinacol, DMAP, DCM, 24h | 75% | 90% (crude) |

| Purification | Silica gel (Hexane:EtOAc 4:1) | 68% | >99% (HPLC) |

Basic: What analytical techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Confirms acetate and alkene protons (δ 4.8–5.2 ppm for acetate; δ 5.5–6.0 ppm for alkene).

- IR Spectroscopy : B-O stretches at 1350–1370 cm⁻¹ validate boronate integrity.

- Mass Spectrometry : ESI-MS ([M+H]+) matches theoretical molecular weight (C₁₃H₂₁BO₄: calc. 276.16) .

Advanced Tip : Use ¹¹B NMR (δ 28–30 ppm) to detect hydrolysis byproducts (δ 18–20 ppm indicates free boronic acid) .

Advanced: How to optimize reaction conditions for regioselective functionalization of the alkene?

The α,β-unsaturated ester moiety allows Michael additions or epoxidation. Regioselectivity depends on steric effects from the tetramethyl dioxaborolane group:

- Epoxidation : Use mCPBA in DCM at 0°C (70% yield, >90% regioselectivity).

- Contradiction Note : Competing dihydroxylation (OsO₄) may occur if steric shielding is insufficient; DFT calculations suggest transition-state stabilization via boron-oxygen interactions .

Advanced: How to resolve contradictory data in cross-coupling yields?

Discrepancies in Suzuki-Miyaura yields (e.g., 40–85%) may arise from:

Q. Troubleshooting Table :

| Issue | Solution | Evidence |

|---|---|---|

| Low Yield | Add 1 eq. CsF to enhance transmetalation | |

| Side Products | Use PdCl₂(dppf) instead of Pd(PPh₃)₄ |

Advanced: What strategies mitigate hydrolytic instability during storage?

Hydrolysis of the boronate ester is pH- and temperature-dependent:

-

Storage : Argon atmosphere, −20°C, with molecular sieves (4Å).

-

Stability Data :

Condition Half-Life 25°C, dry >6 months 25°C, 60% RH 2 weeks pH 7.4 buffer 48h

Refrigerated storage in anhydrous DMSO or THF extends shelf life .

Advanced: How to analyze degradation products under physiological conditions?

Use LC-MS/MS to identify hydrolyzed species:

- Major Degradant : Pent-4-en-1-yl acetic acid (m/z 143.1).

- Minor Product : Boronic acid derivative (m/z 199.2).

- Method : C18 column, 0.1% formic acid in H₂O/MeOH gradient .

Advanced: What collaborative research avenues exist for this compound?

- Materials Science : Polymerizable alkene for boron-containing hydrogels (e.g., stimuli-responsive drug delivery).

- Medicinal Chemistry : Prodrug design leveraging esterase-cleavable acetate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.